4-tert-butyl-N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
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Overview
Description
“4-tert-butyl-N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide” is a complex organic compound that features a triazole ring, a fluorophenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-tert-butyl-N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Triazole Ring: Starting with a suitable precursor, such as an azide and an alkyne, the triazole ring can be formed via a Huisgen cycloaddition reaction.
Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction.
Attachment of the Sulfanyl Group: This step might involve a thiol-ene reaction or a similar method to introduce the sulfanyl group.
Formation of the Benzamide Moiety: The final step could involve the coupling of the triazole derivative with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety, potentially forming amines.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.
Medicine
The compound could be explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, the compound might be used in the production of specialty chemicals, polymers, or as a component in advanced materials.
Mechanism of Action
The mechanism of action of “4-tert-butyl-N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide” would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
- 4-tert-butyl-N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
Uniqueness
The presence of the fluorophenyl group in “4-tert-butyl-N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide” may impart unique properties such as increased lipophilicity, metabolic stability, and potential bioactivity compared to its chloro- or bromo- analogs.
Properties
IUPAC Name |
4-tert-butyl-N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32FN5O2S/c1-19-6-7-20(2)25(16-19)33-27(37)18-39-29-35-34-26(36(29)24-14-12-23(31)13-15-24)17-32-28(38)21-8-10-22(11-9-21)30(3,4)5/h6-16H,17-18H2,1-5H3,(H,32,38)(H,33,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCLISKVDYTIQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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